Mono(carboxymethyl) Phthalate

Description

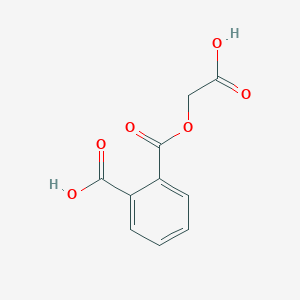

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6/c11-8(12)5-16-10(15)7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYJHJPNXKOMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184520 | |

| Record name | 1,2-Benzenedicarboxylic acid, mono(carboxymethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30435-30-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, mono(carboxymethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030435304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, mono(carboxymethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Mono Carboxymethyl Phthalate and Analogues

Racemic Synthesis Approaches

Racemic synthesis aims to produce the target molecule without controlling the stereochemistry at chiral centers, resulting in an equal mixture of enantiomers. These methods are often more straightforward and serve as a foundation for more complex synthetic endeavors.

Multi-Step Synthesis Pathways

The preparation of mono(carboxymethyl) phthalate (B1215562) can be conceptualized as a multi-step process involving the formation of a monoester from phthalic acid or its derivatives. A general strategy involves the reaction of a hydroxy acid with phthalic anhydride (B1165640). This approach first yields an ester-diacid, which is a molecule containing both an ester linkage and a free carboxylic acid group, in addition to the carboxylic acid group from the phthalic acid moiety.

This multi-step pathway can be illustrated by the synthesis of related ester-diacids. For instance, the esterification of various hydroxy acids with anhydrides like phthalic anhydride in a suitable solvent such as toluene (B28343) at elevated temperatures leads to the formation of these ester-diacids. nih.gov These intermediates can then be further purified or used in subsequent reactions.

Utilization of Precursors (e.g., Phthalic Anhydride)

Phthalic anhydride is a common and reactive precursor for the synthesis of phthalate monoesters. The reaction of phthalic anhydride with an alcohol results in the opening of the anhydride ring to form a monoester. This reaction is a cornerstone of phthalate synthesis.

A straightforward example is the synthesis of monomethyl phthalate. In a typical procedure, powdered phthalic anhydride is heated under reflux with methanol (B129727). The reaction proceeds to form a clear solution, and upon removal of the excess methanol, the monomethyl phthalate can be isolated. chemspider.com A simplified version of this procedure involves refluxing phthalic anhydride in a large excess of methanol for a shorter duration, followed by concentration under reduced pressure to yield the product. chemspider.com This general principle can be adapted for the synthesis of mono(carboxymethyl) phthalate by using a hydroxy-functionalized carboxylic acid as the alcohol component. For instance, reacting phthalic anhydride with a hydroxy acid would yield the desired this compound. nih.govsmolecule.com

Asymmetric Synthesis Strategies

Asymmetric synthesis focuses on the selective production of a single enantiomer of a chiral molecule. This is particularly important when the biological or physiological effects of the enantiomers differ.

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.

A common strategy involves the enzymatic resolution of a racemic alcohol. For example, racemic secondary alcohols can be resolved through enzymatic esterification using lipases like Candida antarctica lipase (B570770) B (CALB). researchgate.net The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of an ester and an unreacted alcohol can then be separated. A subsequent step can involve the derivatization of the unreacted alcohol enantiomer with phthalic anhydride to form the corresponding phthalic acid monoester. researchgate.net This allows for the separation of the two enantiomers, as the phthalic acid monoester can be easily separated from the acetate (B1210297) by precipitation and filtration or distillation. researchgate.net This approach has been successfully applied to the synthesis of enantiopure pyridyl alcohols on a multigram scale. researchgate.net Lipases are widely used for the kinetic resolution of racemic alcohols, catalyzing either hydrolysis or ester synthesis, often with high enantioselectivity. mdpi.com

Enantiomeric Purity Considerations

The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee), which measures the purity of the desired enantiomer in the final product. wikipedia.org A variety of analytical techniques are employed to determine the enantiomeric excess.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating and quantifying enantiomers. heraldopenaccess.us This technique allows for the direct determination of the ratio of the two enantiomers in a mixture. uma.es

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess, often with the aid of chiral derivatizing agents or chiral solvating agents. researchgate.net Chiral derivatizing agents react with the enantiomers to form diastereomers, which have distinct NMR spectra, allowing for their quantification. researchgate.net

The enantiomeric excess is a critical parameter in the synthesis of chiral molecules, as it directly relates to the optical purity of the product. wikipedia.org

Metabolism and Biotransformation Pathways of Phthalate Precursors

Initial Hydrolysis of Diester Phthalates to Monoesters

The first and crucial step in the metabolism of all phthalate (B1215562) diesters is the cleavage of one of the two ester bonds. This reaction transforms the relatively lipophilic parent diester into its corresponding monoester metabolite and an alcohol. core.ac.ukfrontiersin.org This process is a prerequisite for subsequent oxidative metabolism and excretion. researchgate.net

The hydrolysis of phthalate diesters is not a spontaneous reaction but is catalyzed by a range of non-specific hydrolytic enzymes. nih.gov Prominently, carboxylesterases (such as CES1 and CES2) and lipases (like pancreatic lipase) are responsible for this biotransformation. mdpi.comcore.ac.uk These enzymes are abundant in the intestinal epithelium, liver, blood, and other tissues, ensuring that orally ingested phthalates are rapidly converted to their monoester forms. researchgate.netresearchsolutions.com Studies have shown that short-chain phthalate diesters, such as Dimethyl Phthalate (DMP) and Dibutyl Phthalate (DBP), are more readily hydrolyzed compared to their long-chain counterparts like Di(2-ethylhexyl) Phthalate (DEHP). nih.gov

| Enzyme Class | Specific Examples | Primary Location | Function |

|---|---|---|---|

| Carboxylesterases | CES1, CES2 | Liver, Intestine | Hydrolysis of one ester bond of the phthalate diester. mdpi.com |

| Lipases | Pancreatic Lipase (B570770) | Gastrointestinal Tract | Hydrolysis of one ester bond of the phthalate diester. mdpi.comcore.ac.uk |

The product of this initial enzymatic hydrolysis is a primary monoester metabolite. frontiersin.org A widely studied example is the conversion of the plasticizer Di(2-ethylhexyl) Phthalate (DEHP) to Mono(2-ethylhexyl) Phthalate (MEHP). nih.govnih.govmdpi.comresearchgate.net MEHP is the primary and bioactive metabolite of DEHP, and its formation is a rapid process following exposure. nih.govresearchgate.net This conversion is critical, as the resulting monoester is the substrate for the subsequent phase of metabolism. nih.gov

| Parent Diester Phthalate | Primary Monoester Metabolite |

|---|---|

| Di(2-ethylhexyl) Phthalate (DEHP) | Mono(2-ethylhexyl) Phthalate (MEHP) nih.govnih.gov |

| Dibutyl Phthalate (DBP) | Monobutyl Phthalate (MBP) nih.gov |

| Di-n-octyl Phthalate (DnOP) | Mono-n-octyl Phthalate (MnOP) nih.gov |

| Diethyl Phthalate (DEP) | Monoethyl Phthalate (MEP) core.ac.uk |

Oxidative Biotransformation to Secondary Metabolites

Following hydrolysis to monoesters, particularly for phthalates with longer alkyl chains, a second phase of metabolism occurs. researchgate.net This phase involves the oxidation of the remaining alkyl side chain, which further increases the polarity of the molecule and facilitates its elimination from the body. nih.gov

The alkyl side chain of the monoester metabolite is susceptible to various oxidative modifications. frontiersin.orgnih.gov The metabolic process is typically initiated by the hydroxylation of the carbon chain, which can then be further oxidized to form keto or carboxyl groups. nih.govmdpi.com For example, the primary metabolite of DEHP, MEHP, is extensively metabolized through this pathway to form oxidized secondary metabolites such as Mono-(2-ethyl-5-oxohexyl) Phthalate (MEOHP) and Mono-(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP). nih.govnih.gov These secondary metabolites are often found in higher concentrations in urine than the primary monoester, indicating that this is a predominant metabolic route for high-molecular-weight phthalates. nih.gov

The oxidative reactions on the phthalate monoester side chain are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.comresearchgate.net These heme-containing monooxygenases are crucial for the metabolism and detoxification of a vast array of foreign compounds. mdpi.comresearchgate.net CYPs function by introducing an oxygen atom into the substrate, initiating processes like aliphatic hydroxylation and O-dealkylation on the phthalate side chain. mdpi.comresearchgate.net Several P450 isozymes are involved in this process, and their activity can be induced by exposure to xenobiotics, including phthalates themselves. mdpi.comnih.gov For instance, DEHP and MEHP have been shown to induce the expression and activity of CYP3A4, an important enzyme in drug metabolism. nih.gov

The formation of a carboxymethyl group on the phthalate backbone is a direct result of the oxidative biotransformation pathways catalyzed by CYP enzymes. core.ac.ukmdpi.com This process involves the oxidation of a two-carbon (ethyl) or a specific portion of a longer alkyl side chain into a carboxylic acid functional group.

While Mono(carboxymethyl) Phthalate itself is a specific metabolite, its formation follows the general principle of side-chain oxidation. A clear example of this biochemical transformation is the metabolism of DEHP, which can lead to the formation of Mono[2-(carboxymethyl)hexyl] Phthalate (2cx-MMHP). researchgate.net In this case, the ethyl group at the second position of the hexyl side chain of MEHP is oxidized to a carboxymethyl group.

Similarly, the metabolism of other phthalates like Di-n-octyl Phthalate (DnOP) and Dibutyl Phthalate (DBP) can yield metabolites with carboxylated side chains, such as Mono-(3-carboxypropyl) Phthalate (MCPP). researchgate.netnih.gov The generation of these carboxylated metabolites underscores the capability of the CYP enzyme system to extensively oxidize alkyl side chains, ultimately leading to the formation of compounds like this compound from appropriate precursors.

| Parent Phthalate | Primary Metabolite | Example Secondary Oxidative Metabolite |

|---|---|---|

| Di(2-ethylhexyl) Phthalate (DEHP) | Mono(2-ethylhexyl) Phthalate (MEHP) | Mono[2-(carboxymethyl)hexyl] Phthalate (2cx-MMHP) researchgate.net |

| Di-n-octyl Phthalate (DnOP) | Mono-n-octyl Phthalate (MnOP) | Mono-(3-carboxypropyl) Phthalate (MCPP) nih.gov |

| Dibutyl Phthalate (DBP) | Monobutyl Phthalate (MBP) | Mono-(3-carboxypropyl) Phthalate (MCPP) (minor) nih.govnih.gov |

| Di(2-ethylhexyl) Phthalate (DEHP) | Mono(2-ethylhexyl) Phthalate (MEHP) | Mono-(2-ethyl-5-oxohexyl) Phthalate (MEOHP) nih.gov |

Phase II Conjugation Pathways

Phase II metabolism is a crucial step in the detoxification and elimination of phthalate metabolites. This typically involves the conjugation of the metabolites with endogenous molecules to increase their water solubility and facilitate their removal from the body.

Glucuronide Conjugation of Metabolites

Following Phase I biotransformation, where parent phthalate diesters are hydrolyzed to their corresponding monoesters, these monoesters and their subsequent oxidized metabolites undergo conjugation with glucuronic acid. This process, known as glucuronidation, is a major pathway for the detoxification and excretion of phthalate metabolites. nih.govnih.gov The addition of a glucuronic acid moiety significantly increases the water solubility of the metabolites, making them more readily excretable in urine. nih.gov For many phthalate metabolites, particularly the more lipophilic monoesters, the majority is excreted as their glucuronide conjugates. nih.gov Research has shown that the glucuronidation pathway can account for more than 80% of the total ingested dose of certain phthalates, such as Di(2-ethylhexyl) phthalate (DEHP). nih.gov

Involvement of UDP-Glucuronosyltransferase (UGT) Enzymes

The enzymatic process of glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes are primarily located in the liver but are also found in other tissues, including the intestine. semanticscholar.orgeui.eu Several UGT isoforms have been identified as being involved in the glucuronidation of phthalate monoesters.

Studies on Mono(2-ethylhexyl) phthalate (MEHP), a primary metabolite of DEHP and a precursor to oxidized metabolites like this compound, have demonstrated the involvement of multiple UGT enzymes. In humans, MEHP glucuronidation is catalyzed by a range of UGTs, including UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7 in both the liver and intestine. semanticscholar.orgeui.eu The specific UGT isoforms involved and their activity levels can vary, contributing to inter-individual differences in phthalate metabolism. nih.govfujita-hu.ac.jp Other research has also investigated the inhibitory effects of various phthalate monoesters on UGT isoforms, with UGT1A7 and UGT1A9 showing susceptibility to inhibition by certain monoesters. nih.gov

Interspecies Variations in Metabolic Processes

Significant differences exist in the metabolic processing of phthalates between various mammalian species. These variations can influence the toxicokinetics and potential biological effects of these compounds.

Comparative Metabolism in Mammalian Models (e.g., Human vs. Mouse)

The metabolism of DEHP, a precursor to this compound, exhibits notable differences between humans and mice. nih.govfujita-hu.ac.jpresearchgate.net One of the most significant variations lies in the activity of UGT enzymes. Studies have shown that microsomal UGT activity in the livers of mice is approximately six times higher than in human liver microsomes. nih.govfujita-hu.ac.jp

These enzymatic differences lead to distinct urinary metabolite profiles. In mice, the concentration of the primary metabolite, MEHP, is much higher. nih.govfujita-hu.ac.jp Furthermore, the metabolic pathway leading to the formation of Mono(2-carboxymethyl)hexyl phthalate (2cx-MMHP) is considered a major route in mice. researchgate.net In contrast, this is only a minor pathway in humans. researchgate.net Humans tend to have higher urinary levels of further oxidized metabolites, such as mono(2-ethyl-5-oxohexyl)phthalate (B134464) (5oxo-MEHP) and mono(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP). nih.govfujita-hu.ac.jpresearchgate.net These differences in metabolic pathways and enzyme activities underscore the importance of considering interspecies variations when extrapolating toxicological data from animal models to humans.

| Metabolic Feature | Human | Mouse | Reference |

|---|---|---|---|

| Microsomal UGT Activity | Lower (approx. 1/6th of mouse) | Higher | nih.govfujita-hu.ac.jp |

| Primary Urinary Metabolite Concentration (MEHP) | Lower | Higher | nih.govfujita-hu.ac.jp |

| Major Metabolic Pathway | Oxidation to 5oxo-MEHP and 5cx-MEPP | Formation of 2cx-MMHP | researchgate.net |

| Urinary Levels of Oxidized Metabolites (e.g., 5cx-MEPP) | Higher | Lower | nih.govfujita-hu.ac.jpresearchgate.net |

Environmental Distribution and Anthropogenic Release of Phthalate Precursors

Ubiquitous Presence in Environmental Compartments

The physical and chemical properties of phthalate (B1215562) precursors, such as Di-n-octyl phthalate (DnOP), facilitate their distribution throughout the environment. They can be found in the atmosphere, water systems, soil, and sediment, often accumulating in indoor environments. cdc.govmdpi.com

Indoor environments often exhibit higher concentrations of phthalates compared to outdoor air, primarily due to the abundance of consumer products that release these compounds. researchgate.net Phthalates are semi-volatile organic compounds (SVOCs) that can exist in the air in both gaseous and particle-bound forms. acs.orgnih.gov They are released from products and subsequently adsorb onto surfaces and settled dust. acs.org

Dust, in particular, acts as a significant reservoir for phthalates. Studies have consistently detected various phthalate esters in indoor dust samples from homes, schools, and offices. nih.govresearchgate.net Di(2-ethylhexyl) phthalate (DEHP) and Di-n-butyl phthalate (DnBP) are among the most abundant phthalates found in dust. nih.govresearchgate.net A study of children's bedrooms in Sweden found DEHP in nearly all dust samples, with a median concentration of 0.77 mg/g. nih.gov

| Phthalate | Medium | Concentration Range / Mean | Location / Study Context | Reference |

|---|---|---|---|---|

| DEHP, BBP, DEP | Indoor Air (Total) | Mean: 12,096.4 ng/m³ (Sum of 6 PAEs) | Newly decorated apartments, China | researchgate.net |

| DEHP | Indoor Dust | Median: 0.77 mg/g | Children's bedrooms, Sweden | nih.gov |

| DnBP | Indoor Dust | Median: 74.5 µg/g to 96.3 µg/g | Residences, China | researchgate.net |

| DEHP | Indoor Dust | Median: 634.2 µg/g to 1,394.7 µg/g | Residences, China | researchgate.net |

| DnOP | River Water | 1-310 ppt | General Environment | cdc.gov |

Phthalate precursors contaminate soil, water, and sediments through various release pathways, including industrial wastewater, landfill leachate, and atmospheric deposition. cdc.govnih.gov Due to their low water solubility, phthalates tend to adsorb strongly to soil and sediment particles. cdc.govnih.gov

Landfills are a significant source of contamination, with leachate containing phthalate concentrations ranging from 114 to 303 μg/L. nih.gov This leachate can contaminate surrounding soil and groundwater. nih.gov Studies in China have shown that agricultural soils can be heavily contaminated, with Di(2-Ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DnBP) being the major compounds found. mdpi.comnih.gov The total concentration of 15 different phthalates in soil samples from coastal South China ranged from 0.445 to 4.437 mg/kg. mdpi.com

In aquatic environments, phthalates partition from the water column to the sediment. researchgate.net Sediments, therefore, act as a long-term sink where these compounds can persist. canada.ca DnOP has been detected in river water at concentrations up to 310 parts per trillion (ppt) and in sediment at up to 25,000 ppt. cdc.gov

Sources of Environmental Contamination

The primary source of phthalate precursors in the environment is their release from the vast array of products in which they are used. nih.gov

Polyvinyl chloride (PVC) is a major application for phthalate plasticizers, which can constitute up to 40% of the final product's weight to impart flexibility. bg.ac.rs Phthalates are not covalently bonded to the PVC polymer chains, which allows them to migrate, leach, or off-gas from the material over its lifespan. nih.govnih.gov This process is accelerated by factors such as heat and contact with fatty substances. bg.ac.rsewg.org

Common PVC products that act as sources include:

Building Materials: Vinyl flooring, wallpaper, wire and cable insulation. nih.govresearchgate.net

Medical Devices: Intravenous (IV) bags and tubing, blood storage bags. cdc.govresearchgate.netscielo.br

Food Packaging: Cling films and container seals, especially for fatty foods. bg.ac.rsfoodpackagingforum.org

Migration studies have shown that DEHP readily leaches from PVC IV bags into stored solutions within the first few days of contact. researchgate.netscielo.br Similarly, phthalates can migrate from food packaging into food, with the highest migration observed into fatty food simulants. foodpackagingforum.org

Beyond PVC, phthalate precursors are used in a multitude of consumer and industrial products. researchgate.netwebmd.com Low molecular weight phthalates are frequently used in personal care products and cosmetics as solvents and to help fragrances last longer. nih.govewg.org

Key product categories include:

Personal Care Products: Perfumes, nail polish, lotions, and cosmetics. nih.govresearchgate.net

Toys and Children's Products: Plastic toys, modeling clay. researchgate.netnih.govresearchgate.net

Household Goods: Adhesives, coatings, and home furnishings. cdc.govresearchgate.net

A study analyzing various plastic items found that toys released the highest pooled level of phthalates (66.2 mg/kg) into model solutions simulating saliva, with a rapid release rate. nih.govresearchgate.net

| Product Category | Phthalate Level Released | Test Condition | Reference |

|---|---|---|---|

| Plastic Toys | 66.2 mg/kg (pooled) | 10-day exposure to model solutions | nih.govresearchgate.net |

| Food Containers | 37.6 mg/kg (pooled) | 10-day exposure to model solutions | nih.govresearchgate.net |

| Other Consumer Goods | 27.4 mg/kg (pooled) | 10-day exposure to model solutions | nih.govresearchgate.net |

| PVC IV Bags | >300 µg/L (DEHP) | 2 hours in oily vehicles | scielo.br |

Pathways of Environmental Transfer Leading to Exposure

Once released from a source, phthalate precursors are transported through the environment, leading to potential human exposure via ingestion, inhalation, and dermal contact. nih.govresearchgate.net

Source to Air/Dust: Phthalates volatilize from products into indoor air. acs.org These airborne molecules can then be inhaled or can adsorb onto airborne particles and settle as dust. acs.org Human activity, such as cooking, can increase the amount of airborne particulate matter, influencing the distribution of less volatile phthalates like DEHP. acs.org

Dust to Human: Ingestion is a primary exposure pathway, especially for young children, who have more hand-to-mouth contact with dusty surfaces. nih.gov

Source to Water/Soil: Leaching from plastics in landfills, industrial discharge, and the use of sewage sludge as fertilizer contribute to soil and water contamination. cdc.govnih.govnih.gov

Soil/Water to Food Chain: Plants can absorb phthalates from contaminated soil and water, introducing them into the food chain. researchgate.net Phthalates can also accumulate in aquatic organisms. cdc.gov Direct migration from food packaging is also a major route of dietary exposure. bg.ac.rsfoodpackagingforum.org

These interconnected pathways ensure that phthalate precursors are continuously cycled through the environment, leading to their status as ubiquitous contaminants. researchgate.net

Dietary Ingestion (Food Packaging, Contaminated Foodstuffs)

Diet is considered a primary route of exposure to many phthalate precursors. nih.govresearchgate.net Phthalates can migrate from food contact materials, such as packaging and processing equipment, into foodstuffs. acs.orgresearchgate.net This migration is particularly pronounced in high-fat foods due to the lipophilic (fat-soluble) nature of many phthalates. acs.org

Common phthalate diesters found in food packaging and processing materials include Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DnBP), and Benzyl-butyl Phthalate (BBP). acs.orgresearchgate.net Once ingested, these parent compounds are metabolized. For instance, DEHP is metabolized into Mono(2-ethylhexyl) Phthalate (MEHP), which can be further oxidized to metabolites such as Mono[2-(carboxymethyl)hexyl] phthalate (MCMHP). smolecule.com Similarly, Di-n-octyl phthalate (DnOP) and DnBP can be metabolized into Mono-(3-carboxypropyl) phthalate (MCPP). nih.gov

Research has consistently detected precursor phthalates in a wide range of food items. A study of foods purchased in New York State found DEHP in 74% of all samples, with the highest concentrations observed in pork products. nih.gov The ubiquity of these compounds in the food supply underscores the significance of dietary intake as an exposure pathway. nih.gov

Table 1: Concentration of Select Phthalate Precursors in Various Food Categories

| Food Category | Phthalate Compound | Mean Concentration (ng/g) | Detection Frequency (%) |

|---|---|---|---|

| Pork | Di(2-ethylhexyl) phthalate (DEHP) | 300 | 100 |

| Beef | Di-n-octyl phthalate (DnOP) | 109 | 83 |

| Milk | Di(2-ethylhexyl) phthalate (DEHP) | 41 | 100 |

| Fish & Seafood | Di(2-ethylhexyl) phthalate (DEHP) | 26 | 92 |

This table is based on data from a study on foods purchased in New York State. nih.gov

Inhalation of Contaminated Air and Dust

Indoor environments often contain higher concentrations of phthalates than outdoor environments. mdpi.com Phthalate precursors are released from numerous common household materials, including vinyl flooring, wall coverings, furniture, and electronics. nih.govnih.gov These compounds, which have low vapor pressure, can be emitted from products and subsequently adsorb onto airborne particles and settle in dust. irbnet.dersc.org Inhalation of indoor air and inadvertent ingestion of dust represent significant exposure routes. rsc.org

Studies analyzing indoor dust have consistently found high levels of several phthalate precursors. DEHP is typically the most abundant phthalate detected in dust samples, followed by compounds like DnBP and BBP. mdpi.comnih.gov A Swedish study found DEHP in nearly all dust samples collected from children's bedrooms, with concentrations influenced by the presence of PVC flooring. nih.gov The presence of these precursors in dust directly contributes to human exposure, as they can be inhaled or ingested and subsequently metabolized to compounds such as Mono(carboxymethyl) Phthalate. nih.gov

Table 2: Phthalate Precursor Concentrations in Indoor Dust Samples

| Phthalate Compound | Detection Frequency (%) | Median Concentration (mg/g of dust) |

|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | ~100 | 0.77 |

| Di-n-butyl phthalate (DnBP) | 89 | <0.20 |

Data is from a study of dust collected in children's bedrooms in Sweden. nih.gov

Dermal Absorption from Personal Care Products

Personal care and cosmetic products are another major source of exposure to certain phthalates. fda.gov Phthalates such as Diethyl phthalate (DEP) are commonly used as solvents and fixatives in fragrances, while DnBP has been used in products like nail polish. researchgate.netfda.gov When these products are applied to the skin, the phthalates can be absorbed dermally. researchgate.netnih.gov

The process of percutaneous absorption can be complex. Research suggests that highly lipophilic diesters like DnBP can easily cross the outer layer of the skin (stratum corneum). nih.gov Within the skin, these compounds can be metabolized by enzymes into their more water-soluble monoesters, which facilitates their further transport into the body. nih.gov For example, when Dibutyl phthalate is applied to the skin, it is the metabolite Monobutyl phthalate that is primarily detected passing through. nih.gov Studies have found associations between the use of products like lotions and hair treatments and higher urinary levels of phthalate metabolites. nih.govresearchgate.net

A survey by the U.S. Food and Drug Administration (FDA) identified various phthalates in a range of cosmetic products, highlighting this direct-contact exposure pathway. fda.gov

Table 3: Concentration of Select Phthalate Precursors in Personal Care Products

| Product Category | Phthalate Compound | Concentration Range (µg/g) |

|---|---|---|

| Fragrances | Diethyl phthalate (DEP) | Up to 36,000 |

| Nail Products | Di-n-butyl phthalate (DnBP) | 123 to 62,607 |

| Baby Shampoos/Body Washes | Diethyl phthalate (DEP) | Up to 274 |

Data is from a survey of consumer cosmetic products. fda.gov

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques for Biological Matrices

Effective sample preparation is a critical first step to isolate Mono(carboxymethyl) phthalate (B1215562) from complex biological samples like urine, blood, and tissue, and to concentrate it for subsequent analysis. The choice of technique depends on the matrix, the required sensitivity, and the analytical instrument to be used.

Solid Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of phthalate metabolites from aqueous samples. mdpi.com It offers advantages such as high recovery rates, reduced solvent consumption, and good reproducibility. mdpi.com The principle of SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the adsorbent while the unretained components of the matrix are washed away. The analyte is then eluted using a small volume of an appropriate solvent.

For phthalate monoesters, reversed-phase SPE cartridges, such as those packed with C18, are commonly employed. mdpi.comoregonstate.edu The selection of the sorbent is based on the physicochemical properties of the phthalates. mdpi.com The efficiency of the extraction can be influenced by factors such as the pH of the sample. For instance, adjusting the sample pH can optimize the retention of the analytes on the SPE sorbent. After extraction, the eluate is typically evaporated and reconstituted in a suitable solvent for chromatographic analysis.

| Parameter | Description | Typical Values/Conditions |

| SPE Sorbent | Stationary phase material used for extraction. | C18, Oasis MAX |

| Sample pH | pH of the sample before extraction. | Optimized for analyte retention (e.g., pH 5.0) |

| Elution Solvent | Solvent used to recover the analyte from the sorbent. | Methanol (B129727), Acetonitrile |

| Recovery | Percentage of the analyte recovered from the sample. | 62.5-123.7% for various monoalkyl phthalates. nih.gov |

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid, simple, and efficient microextraction technique for the preconcentration of trace analytes. nih.govresearchgate.net This method is based on the ternary component solvent system, where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for extraction. After centrifugation, the sedimented phase containing the concentrated analyte is collected and analyzed.

Key parameters that are optimized for DLLME include the choice and volume of the extraction and disperser solvents, extraction time, and the effect of salt addition. nih.gov For the analysis of phthalate esters, a combination of an extraction solvent like chlorobenzene (B131634) and a disperser solvent such as acetone (B3395972) has been shown to be effective. nih.govresearchgate.net

| Parameter | Description | Optimized Conditions for Phthalate Esters |

| Extraction Solvent | A water-immiscible solvent that extracts the analyte. | Chlorobenzene |

| Disperser Solvent | A solvent miscible in both the aqueous and extraction phases. | Acetone |

| Extraction Time | The duration of contact between the sample and the solvent mixture. | Typically very short (e.g., < 5 seconds) |

| Enrichment Factor | The ratio of the analyte concentration in the sedimented phase to the initial concentration in the sample. | 681 to 889 for various phthalate esters. researchgate.net |

In some instances, direct analysis of biological samples without a preconcentration step is possible, which simplifies the sample preparation process and reduces the risk of contamination. nih.gov This approach is particularly feasible when using highly sensitive analytical instruments like tandem mass spectrometry (LC-MS/MS). nih.gov For urine samples, a "dilute-and-shoot" method can be employed where the sample is simply diluted with a suitable solvent, centrifuged or filtered, and then directly injected into the analytical system.

A study on the direct analysis of phthalate ester metabolites in urine demonstrated recoveries ranging from 97% to 104%. nih.gov The limit of quantification for this method was as low as 0.5 μg/L for the majority of the compounds studied, showcasing the high sensitivity achievable with modern analytical instrumentation. nih.gov

| Parameter | Description | Performance Metrics |

| Sample Pre-treatment | Minimal steps taken before analysis. | Dilution, centrifugation/filtration |

| Recovery | Percentage of the analyte recovered. | 97% - 104% for various phthalate metabolites. nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified. | 0.5 μg/L for most compounds. nih.gov |

Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic properties, such as increased volatility or better detectability. For the analysis of polar and non-volatile compounds like phthalate monoesters by Gas Chromatography (GC), derivatization is often a necessary step. nih.gov The carboxylic acid group of Mono(carboxymethyl) phthalate can be derivatized to form a more volatile ester.

Common derivatization techniques include silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) group, or esterification. For instance, metabolites can be selectively derivatized at the carboxyl group by using reagents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and diisopropylcarbodiimide. publisso.de The resulting esters are more amenable to GC analysis. publisso.de

| Derivatization Agent | Target Functional Group | Resulting Derivative | Analytical Advantage |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Carboxylic acid, Hydroxyl | Trimethylsilyl ester/ether | Increased volatility for GC |

| HFIP/Diisopropylcarbodiimide | Carboxylic acid | HFIP ester | Selective derivatization for GC-MS analysis. publisso.de |

Chromatographic Separation Technologies

Chromatography is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. For the analysis of this compound, chromatographic methods, particularly Gas Chromatography, are frequently employed.

Gas Chromatography (GC) is a well-established technique for the separation and analysis of volatile and thermally stable compounds. nih.govresearchgate.net In GC, the mobile phase is a gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column.

For the analysis of phthalate metabolites, GC is often coupled with a mass spectrometer (GC-MS), which provides high selectivity and sensitivity for detection. nih.govresearchgate.net As mentioned previously, due to the low volatility of phthalate monoesters, a derivatization step is typically required before GC analysis. nih.gov However, recent advancements have explored methods for the analysis of underivatized phthalate metabolites by carefully optimizing GC injector conditions to prevent analyte adsorption. nih.gov

The separation in GC is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The choice of the GC column (i.e., the stationary phase) is crucial for achieving good separation of the target analytes from other components in the sample.

| Parameter | Description | Typical Conditions for Phthalate Analysis |

| GC Column | The stationary phase where separation occurs. | DB-5MS or similar non-polar to mid-polar columns. |

| Injector Temperature | The temperature at which the sample is vaporized. | Optimized to ensure volatilization without thermal degradation. |

| Oven Temperature Program | A controlled temperature gradient to elute compounds. | Ramped from a lower to a higher temperature to separate compounds with different boiling points. |

| Detector | The device used to detect the analytes as they elute from the column. | Mass Spectrometer (MS) is commonly used for its high selectivity and sensitivity. nih.govresearchgate.net |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for analyzing phthalate metabolites due to its high sensitivity and selectivity. nih.gov When coupled with liquid chromatography, it provides a robust platform for identifying and quantifying trace levels of compounds like this compound in complex matrices. nih.govchromatographyonline.com

While single quadrupole mass spectrometers can be used, tandem mass spectrometry (MS/MS) offers superior selectivity and sensitivity, making it the gold standard for quantitative analysis of phthalate metabolites. chromatographyonline.com An MS/MS instrument, such as a triple quadrupole mass spectrometer, allows for the selection of a specific precursor ion (an ion corresponding to the analyte of interest) in the first quadrupole. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. researchgate.net

This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides a highly specific and sensitive detection method. chromatographyonline.com By monitoring a unique precursor-to-product ion transition, interferences from other compounds in the matrix are significantly minimized, leading to a much cleaner signal and lower detection limits. chromatographyonline.com This high degree of selectivity is crucial for accurately quantifying low-level analytes in complex biological samples like urine or serum. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that serves as the interface between the liquid chromatograph and the mass spectrometer. ceon.rs It generates ions from macromolecules or small molecules directly from a liquid phase, which minimizes fragmentation and typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions. ceon.rsnih.gov

For the analysis of phthalate monoesters like this compound, which possess a carboxylic acid group, ESI is typically operated in the negative ion mode. chromatographyonline.comcdc.gov In this mode, the carboxylic acid group readily loses a proton to form a deprotonated [M-H]⁻ ion, which is then detected by the mass spectrometer. nih.gov This approach provides a strong and stable signal for these acidic metabolites, enhancing the sensitivity of the analysis. chromatographyonline.com The choice of negative ion mode is a key parameter in developing robust LC-MS/MS methods for quantifying phthalate monoesters. nih.govcdc.gov

The use of stable isotope-labeled internal standards is essential for achieving the highest level of accuracy and precision in quantitative mass spectrometry. cdc.gov These standards are synthetic versions of the target analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govcdc.gov For example, ¹³C₄-labeled phthalate monoester metabolites are commonly used. cdc.gov

Because these labeled standards have the same chemical and physical properties as the native analyte, they co-elute chromatographically and experience identical behavior during sample preparation, extraction, and ionization. cdc.gov However, they are differentiated from the native analyte by the mass spectrometer due to their mass difference. By adding a known amount of the isotope-labeled standard to each sample at the beginning of the preparation process, it can be used to correct for variations in extraction recovery and to minimize matrix effects that can suppress or enhance the analyte's signal during ionization. cdc.gov This isotope dilution technique significantly improves the robustness and accuracy of the quantification. cdc.gov

Method Validation and Quality Assurance

To ensure that an analytical method produces reliable and accurate results, it must undergo a thorough validation process. nih.gov This involves evaluating several key performance characteristics to demonstrate that the method is suitable for its intended purpose.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the percent relative standard deviation (%RSD). nih.gov Intra-day precision assesses the variability of results within the same day, while inter-day precision evaluates it across different days, providing a measure of the method's reproducibility over time. nih.govscispace.com For example, one validated UPLC-MS/MS method for monobutyl phthalate demonstrated intra- and inter-day precisions of less than 10.1% RSD. nih.gov Another study reported intra- and inter-assay precision for various phthalate metabolites to be ≤ 12% in follicular fluid and ≤ 10% in urine. nih.gov

Accuracy is the measure of how close a determined value is to the nominal or true value. It is often assessed by analyzing quality control samples with known concentrations and is expressed as percent relative error (%RE) or as a percentage of the true value (e.g., 85-115%). nih.govnih.gov A validated method for monobutyl phthalate showed accuracies within ±7.5% RE. nih.gov In another study, accuracy for several phthalate metabolites was reported to be between 85% and 115%. nih.gov Together, high precision and accuracy ensure the reliability and validity of the analytical data. cdc.govscispace.com

Table 1: Examples of Method Validation Parameters for Phthalate Metabolite Analysis

This table is interactive. Click on the headers to sort the data.

| Analyte | Matrix | Method | Precision (%RSD) | Accuracy (%RE or % Range) | Reference |

| Mono-methyl phthalate | Urine | LC-MS/MS | < 15% | 94.2 - 106.1% | cdc.gov |

| Mono-ethyl phthalate | Urine | LC-MS/MS | < 15% | 94.2 - 106.1% | cdc.gov |

| Monobutyl Phthalate (MBP) | Rat Plasma | UPLC-MS/MS | ≤ 10.1% | ≤ ±7.5% | nih.gov |

| Monobutyl Phthalate (MBP) | Pup Homogenate | UPLC-MS/MS | ≤ 10.1% | ≤ ±7.5% | nih.gov |

| Various Phthalates | Serum | UHPLC-MS/MS | ≤ 11% | ≤ 113% | nih.gov |

| Various Phthalates | Urine | UHPLC-MS/MS | ≤ 10% | ≤ 115% | nih.gov |

| Mono(2-ethylhexyl) phthalate | Liver | HPLC-UV | 0.89% (Intra-assay) | > 95% Recovery | scispace.com |

Recovery Rate Determinations

The recovery rate is a critical parameter in analytical chemistry that indicates the efficiency of an extraction method in recovering an analyte from the sample matrix. High and consistent recovery rates are essential for accurate quantification. In the analysis of phthalate metabolites, recovery is often assessed by spiking known concentrations of the analyte into blank matrices (e.g., serum or urine) and measuring the amount recovered.

Studies determining phthalate metabolites in biological samples report varying recovery rates depending on the specific metabolite, the matrix, and the analytical method employed. For instance, in the analysis of serum, the recovery for metabolites like mono-n-butyl phthalate (MBP), mono(2-ethylhexyl) phthalate (MEHP), mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) can range from approximately 72% to 138%. nih.gov For urine samples, the recovery is often more consistent, with mean recoveries for various metabolites typically falling between 97.6% and 102.1%. nih.gov Another study reported recovery rates for mono(2-propyl-6-carboxyhexyl) phthalate (cx-MPHxP) in urine to be between 102% and 105% at different spiked concentrations. publisso.de Solid-phase extraction (SPE) methods using novel materials have demonstrated high recovery rates for parent phthalates in beverage and water samples, often between 97% and 101%. mdpi.com

| Analyte | Matrix | Recovery Rate (%) |

|---|---|---|

| MBP | Serum | 96.5 - 137.5 |

| MEHP | Serum | 72.5 - 130.5 |

| MEHHP | Serum | 85.5 - 124.3 |

| MEOHP | Serum | 72.5 - 110.0 |

| Various Phthalate Metabolites | Urine | 97.6 - 102.1 |

| cx-MPHxP | Urine | 102 - 105 |

Interlaboratory Comparison Studies

Interlaboratory comparison studies are essential for ensuring the accuracy, reliability, and comparability of analytical results among different laboratories. These studies involve distributing identical samples to multiple laboratories and comparing their measurement results. This process helps to identify potential biases, validate analytical methods on a broader scale, and establish consensus values for reference materials.

For phthalate analysis, which is prone to background contamination, such comparisons are particularly important. They help to standardize procedures and ensure that data from large-scale biomonitoring studies, often conducted by various institutions, can be reliably compared and pooled. While specific interlaboratory studies focusing solely on this compound are not detailed in the provided sources, the general practice is a cornerstone of quality assurance in the field of environmental and exposure science.

Biomonitoring Applications for Exposure Assessment

Biomonitoring involves measuring chemicals or their metabolites in human biological specimens to assess exposure. Phthalate metabolites are widely used as biomarkers because they are less prone to sample contamination than the parent compounds and better reflect the absorbed dose.

Analysis in Human Biological Specimens (Urine, Serum, Amniotic Fluid, Breast Milk, Nails)

This compound and other phthalate metabolites have been detected in a variety of human biological matrices, confirming widespread exposure.

Urine : Urine is the most common matrix for phthalate biomonitoring due to non-invasive collection and higher concentrations of metabolites. researchgate.net Numerous studies have quantified phthalate metabolites in urine, with methods involving solid-phase extraction followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) allowing for the measurement of multiple metabolites simultaneously. researchgate.netchromatographyonline.comrsc.org Detection limits are typically in the low ng/mL range. researchgate.net

Serum : Phthalate metabolites are also measured in serum, although at much lower concentrations than in urine. nih.govoup.com Analysis of serum requires immediate denaturation of enzymes to prevent the hydrolysis of parent phthalates that might contaminate the sample during collection and processing. nih.gov This allows for the direct measurement of the biologically active monoester metabolites. nih.gov

Amniotic Fluid : The presence of phthalate metabolites in amniotic fluid confirms fetal exposure to these compounds. nih.govscirp.org Studies have detected various metabolites, including those of di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DiNP), in amniotic fluid samples. scirp.orgnih.govnih.govepa.gov Concentrations in amniotic fluid are generally lower than those found in maternal urine. scirp.org It has been suggested that only the free, unconjugated forms of the metabolites can cross the placenta. scirp.org

Breast Milk : Breast milk is a significant route of exposure for nursing infants. nih.gov Several phthalate metabolites, including MEHP and mono-isobutyl phthalate (MiBP), have been detected in human breast milk. nih.govnih.govresearchgate.netresearchgate.netfoodpackagingforum.org The concentrations can vary depending on the postpartum period, with some studies showing higher levels of certain metabolites in the first month after birth. nih.gov

Nails : While keratinous matrices like nails are used for monitoring exposure to some persistent chemicals, their application for non-persistent chemicals like phthalates is less common and not detailed in the provided search results for this compound.

Utility of this compound as an Exposure Biomarker

Urinary metabolites of phthalates are considered reliable biomarkers for assessing internal contamination from various sources. jst.go.jpnih.gov this compound (MCMHP) is a secondary, oxidized metabolite of several high-molecular-weight phthalates, including di-n-octyl phthalate (DnOP). Research has shown that MCMHP can also be a metabolite of di(2-ethylhexyl) phthalate (DEHP). nih.govresearchgate.net

The utility of specific metabolites as biomarkers varies. For some high-molecular-weight phthalates, the hydrolytic monoesters are poor biomarkers because they are produced in very low amounts. Instead, secondary oxidized metabolites like MCMHP are found at much higher concentrations in urine, making them more sensitive and reliable indicators of exposure. nih.govresearchgate.net For instance, in animal studies, the urinary levels of a related metabolite, mono-(3-carboxypropyl) phthalate (MCPP), were found to be significantly higher than its corresponding hydrolytic monoester after exposure to DnOP, suggesting MCPP is a better biomarker for DnOP exposure. nih.govresearchgate.net The frequent detection of these carboxymethylated metabolites in human urine suggests they are valuable biomarkers for assessing exposure to their parent compounds. nih.govmedrxiv.org

Challenges in Biomonitoring Studies (e.g., Phthalate Blank Problem)

A significant challenge in the analysis of phthalates is the "phthalate blank problem," which refers to the background contamination of samples from various sources. nih.govresearchgate.netmdpi.comresearchgate.netsemanticscholar.org Phthalates are ubiquitous, present in laboratory air, dust, solvents, reagents, and materials like pipette tips, plastic containers, and gloves. mdpi.com This widespread presence can lead to cross-contamination at any stage of the analytical process, from sample collection to final analysis, potentially causing false-positive results or overestimation of the true exposure levels. mdpi.comresearchgate.net

Measuring the urinary metabolites instead of the parent phthalate diesters significantly reduces this problem, as metabolites are not typically present in the laboratory environment. researchgate.netnih.gov However, care must still be taken, as some hydrolytic monoesters can be formed from environmental degradation of parent compounds. nih.gov To minimize contamination, analysts must adopt stringent protocols, such as using glass instead of plastic materials, pre-washing all equipment, and working in a controlled environment. researchgate.netmdpi.com

Temporal and Geographic Variability of Concentrations in Populations

Biomonitoring data from large-scale population surveys have revealed significant temporal and geographic variations in phthalate exposure.

Temporal Variability : Studies analyzing data from the National Health and Nutrition Examination Survey (NHANES) in the U.S. have shown changes in exposure over time. nih.govgwu.edunih.gov For example, between 2001 and 2010, urinary concentrations of metabolites of DEHP, di-n-butyl phthalate (DnBP), and butylbenzyl phthalate (BBzP) decreased. gwu.edu In contrast, concentrations of metabolites of other phthalates, such as monoisobutyl phthalate and mono(3-carboxypropyl) phthalate (MCPP), increased during the same period. nih.govgwu.edu These trends may reflect changes in the use of different phthalates in consumer products, possibly in response to regulatory actions and public awareness campaigns. gwu.edu

Geographic Variability : A systematic review of international studies found significant differences in phthalate metabolite concentrations across various regions. medrxiv.orgmedrxiv.orgresearchgate.net For instance, the Middle East and South Asia (MESA) region showed the highest concentrations for several metabolites, including those of DnBP and DEHP, while Latin America and Australia had the lowest mean concentrations for some of the same compounds. medrxiv.org Within a single country, urban or industrialized areas may have higher levels of exposure compared to rural locations. researchgate.net These differences highlight the influence of local product use, regulations, and lifestyle factors on phthalate exposure.

| Phthalate Metabolite Group | U.S. Temporal Trend (2001-2010) | Geographic Variation |

|---|---|---|

| DEHP Metabolites (e.g., MEHP, MEHHP) | Decreasing | High in MESA region, lower in Latin America/Australia |

| DnBP Metabolites (e.g., MnBP) | Decreasing | High in MESA region, lower in Latin America/Australia |

| DiBP Metabolites (e.g., MiBP) | Increasing | Varies by region |

| MCPP (Metabolite of DnOP and others) | Increasing | Varies by region |

National and International Biomonitoring Programs

Large-scale national and international biomonitoring programs are essential for assessing the extent of human exposure to environmental chemicals. By analyzing human specimens like urine, these programs provide valuable data on the internal body burden of various compounds. For phthalates, which are rapidly metabolized, the measurement of their urinary metabolites is the most reliable method for exposure assessment. This compound, and more specifically its well-documented derivative Mono(2-carboxymethylhexyl) phthalate (MCMHP), is included as a key oxidative metabolite in several of these extensive surveys.

U.S. National Health and Nutrition Examination Survey (NHANES)

The U.S. Centers for Disease Control and Prevention (CDC) conducts the National Health and Nutrition Examination Survey (NHANES), an ongoing program designed to evaluate the health and nutritional status of the civilian, non-institutionalized population of the United States. foodpackagingforum.org A core component of NHANES is the measurement of environmental chemicals in blood and urine samples from a representative cross-section of the population. heudorf.org

The analysis of phthalate metabolites is a routine part of NHANES. Oxidative metabolites of Di(2-ethylhexyl) phthalate (DEHP), such as MCMHP, are considered highly specific and sensitive biomarkers of exposure. e-enm.org Research utilizing NHANES data has provided specific concentration levels for these metabolites. For instance, in an analysis of urinary DEHP metabolites from NHANES participants, the geometric mean concentration of MCMHP was reported to be 4.01 ng/mL. mdpi.com

Table 1: Concentration of MCMHP in the U.S. Population (NHANES Data)

| Biomarker | Matrix | Population | Statistic | Concentration (ng/mL) | Source |

|---|---|---|---|---|---|

| Mono(2-carboxymethylhexyl) phthalate (MCMHP) | Urine | U.S. General Population | Geometric Mean | 4.01 | mdpi.com |

German Environmental Survey (GerES) and Related Studies

Germany has a long-standing tradition of environmental surveillance through its German Environmental Survey (GerES), which collects representative data on the German population's exposure to environmental pollutants. nih.govnih.gov The program involves human biomonitoring by analyzing blood and urine samples, as well as collecting environmental samples from participants' homes. umweltbundesamt.derki.de

The GerES program has specifically targeted phthalate metabolites in its surveys. During GerES IV (2003-2006), which focused on children, urine samples were analyzed for a range of DEHP metabolites, including the oxidative metabolite identified as 2cx-MMHP, an alternative name for MCMHP. nih.gov This demonstrates the inclusion of this specific carboxymethylated metabolite as a relevant biomarker for assessing DEHP exposure in the German pediatric population. nih.gov

Further insight into exposure trends in Germany comes from a retrospective study using samples from the German Environmental Specimen Bank (ESB). This study analyzed 24-hour urine samples collected from young adults (ages 19-29) between 1988 and 2008. The analysis included Mono-(2-carboxymethyl hexyl) phthalate (2cx-MMHxP), confirming its utility in tracking DEHP exposure over two decades. researchgate.net The study confirmed the ubiquitous exposure of the German population to DEHP, with its metabolites being detectable in over 98% of the urine samples investigated. researchgate.net

Table 2: German Biomonitoring of DEHP Oxidative Metabolites

| Program/Study | Survey Period | Biomarker | Matrix | Population | Key Finding | Source |

|---|---|---|---|---|---|---|

| German Environmental Survey (GerES IV) | 2003-2006 | 2cx-MMHP (MCMHP) | Urine | Children (3-14 years) | Included as a key DEHP metabolite for exposure assessment in children. | nih.gov |

| German Environmental Specimen Bank (ESB) Study | Samples from 1988-2008 | Mono-(2-carboxymethyl hexyl) phthalate (2cx-MMHxP) | 24h-Urine | Young Adults (19-29 years) | Used to investigate chronological trends of DEHP exposure; detected in >98% of samples. | researchgate.net |

These national programs underscore the importance of this compound derivatives as specific biomarkers for quantifying population-wide exposure to the parent compound DEHP.

Biological Interactions and Mechanistic Studies

Molecular Interactions with Nuclear Hormone Receptors

Nuclear hormone receptors are critical regulators of physiological processes, and their interaction with xenobiotics can lead to the disruption of endocrine signaling. In silico and in vitro studies have explored the potential for phthalate (B1215562) metabolites to bind to these receptors.

While various phthalate monoesters have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), specific data on the direct binding of Mono(carboxymethyl) phthalate to these receptors is not extensively documented in the current scientific literature. However, studies on structurally related phthalate metabolites provide context for potential interactions.

Research has shown that other phthalate monoesters can activate PPARs. For instance, mono-(2-ethylhexyl) phthalate (MEHP) is known to activate PPARs, which may be a mechanism for its effects on aromatase suppression in granulosa cells researchgate.net. Similarly, monobenzyl phthalate (MBzP) and mono-sec-butyl phthalate (MBuP) have demonstrated the ability to increase the transcriptional activity of mouse PPARα researchgate.net. In one study, mono-n-octyl phthalate (MnOP) was shown to increase the activity of mouse and human PPARα, mouse PPARβ, and mouse and human PPARγ in a dose-dependent manner cpsc.gov. These findings indicate a structure-activity relationship among phthalates concerning PPAR activation, but further research is needed to specifically characterize the interaction, if any, between this compound and PPAR isoforms.

The interaction between this compound, also referred to as mono-[2-(carboxymethyl)hexyl]phthalate (2-cx-MMHP), and the Androgen Receptor (AR) has been explored through computational, structure-based methods. As a secondary metabolite of DEHP, 2-cx-MMHP is considered a potential endocrine-disrupting compound due to its ability to interact with steroid hormone receptors nih.gov.

In silico studies using induced fit docking have been performed to characterize the structural binding of 2-cx-MMHP and other DEHP metabolites to the AR nih.gov. These computational models predict that 2-cx-MMHP can bind to the Androgen Receptor, suggesting it may act as a xeno-ligand and potentially disrupt normal androgen signaling nih.gov. However, it is noteworthy that conflicting results have been reported in the literature; while some docking studies support this interaction, at least one other has suggested that 2-cx-MMHP does not interact with the AR, indicating a need for further experimental validation nih.gov.

The structural basis for the interaction between this compound (2-cx-MMHP) and nuclear hormone receptors has been primarily investigated using in silico modeling. These studies provide insights into how the metabolite might fit into the ligand-binding pocket of receptors like the AR.

Computational docking simulations have shown that DEHP metabolites, including 2-cx-MMHP, can dock deep within the ligand-binding domain of the AR nih.gov. These interactions are stabilized by the formation of various molecular bonds with amino acid residues within the pocket nih.gov. Similar in silico studies on the Progesterone Receptor (PR) have demonstrated that DEHP metabolites exhibit a high degree of overlap (82-95%) with the interacting residues of the native ligand and participate in common hydrogen bonding interactions nih.gov. This suggests a common mechanism by which these metabolites may interfere with receptor function. While specific binding energy values for 2-cx-MMHP are part of larger computational studies, the collective data for DEHP metabolites highlight their potential to occupy and interact with the AR's binding site.

| Ligand | Receptor | Method | Key Interaction Findings |

| DEHP Metabolites (incl. 2-cx-MMHP) | Androgen Receptor (AR) | Induced Fit Docking | Docked within the ligand-binding pocket, forming various interactions with amino acid residues nih.gov. |

| DEHP Metabolites (incl. 2-cx-MMHP) | Progesterone Receptor (PR) | Docking Simulation | High percentage of overlap (82-95%) with interacting residues of the native ligand; common hydrogen bonding nih.gov. |

Modulation of Cellular and Biochemical Processes

The biological activity of this compound extends beyond direct receptor binding to the potential modulation of broader cellular and biochemical pathways. Research into its parent compounds provides a framework for understanding its possible downstream effects.

Direct research into the effects of this compound on specific cellular signaling pathways is limited. However, studies on its parent compound, DEHP, and its primary metabolite, MEHP, indicate that phthalates can modulate various signaling cascades.

DEHP and its metabolites are known to disrupt signaling pathways mediated by steroid hormone receptors, such as the Progesterone Receptor (PR) ksdb.org. Exposure to DEHP has been shown to activate the ErbB2-PI3K/AKT signaling pathway in certain contexts, while MEHP has been observed to inhibit the PI3K/AKT pathway in others, suggesting cell- and context-specific effects researchgate.net. The modulation of these pathways, which are crucial for cell proliferation, survival, and differentiation, highlights a potential mechanism for the biological activity of DEHP metabolites. Phthalates have also been implicated in affecting insulin signaling through pathways mediated by Estrogen Receptor alpha (Erα) researchgate.net.

Specific transcriptome-wide analyses of the effects of this compound are not widely available. The broader class of phthalates, however, has been shown to alter gene expression profiles in various experimental models. These alterations often relate to the disruption of endocrine function and metabolic processes.

For example, certain phthalates can cause a downregulation of genes that are critical for the biosynthesis of steroids, which is consistent with their anti-androgenic effects canada.ca. Studies on other phthalates, such as Diisodecyl phthalate (DIDP), have shown significant reduction in the expression of specific genes like Wnt7a, although PPAR-related genes were unaffected in the same model canada.ca. The ability of phthalates to alter the expression of genes involved in critical biological processes underscores the need for further investigation into the specific effects of this compound on the transcriptome.

Impact on Enzyme Activity

Direct experimental studies detailing the specific impact of this compound on enzyme activity are not extensively documented in the current scientific literature. However, research on other phthalate monoesters, which share a similar basic chemical structure, has demonstrated significant interactions with key metabolic enzymes. These studies provide a framework for potential areas of investigation for this compound.

Notably, a number of phthalate monoesters have been shown to inhibit the activity of human sulfotransferases (SULTs), which are crucial phase II metabolic enzymes. nih.govnih.govresearchgate.net For instance, studies have demonstrated that monoesters with longer side chains, such as Mono-hexyl Phthalate (MHP), Mono-octyl Phthalate (MOP), and Mono-ethylhexyl Phthalate (MEHP), can strongly inhibit SULT1A1, SULT1B1, and SULT1E1. nih.govnih.govresearchgate.net In contrast, phthalate monoesters with shorter chains generally show no significant inhibition. nih.gov One study found that while many parent phthalate esters significantly inhibited carboxylesterases (CESs), their corresponding monoesters did not show the same effect.

The table below summarizes the observed inhibitory effects of various phthalate monoesters on human sulfotransferase isoforms, highlighting the need for similar specific testing for this compound.

Effects on Lipid Metabolism Pathways

Specific data on the effects of this compound on lipid metabolism pathways are limited. However, associations have been observed between urinary levels of mono-2-carboxymethyl-hexyl phthalate (referred to as MCMHP in one study, a name for the same compound) and increased odds of hyperlipidemia in the general population. mdpi.com

Broader research into the parent compound DEHP and its other metabolites indicates significant disruption of lipid metabolism. nih.govnih.gov Phthalates and their metabolites are known to interact with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis. nih.gov This interaction can disturb the metabolic balance, leading to consequences such as non-alcoholic fatty liver disease (NAFLD). mdpi.com

Studies on various phthalate metabolites have revealed diverse effects on lipid profiles:

Mono-3-carboxypropyl phthalate (MCPP) and dibutyl phthalate (DBP) metabolites have been associated with lower total cholesterol and low-density lipoprotein (LDL-C) in boys. nih.gov

Di-2-ethylhexyl phthalate (DEHP) metabolites have been correlated with lower LDL-C in girls. nih.gov

In vitro experiments using human hepatocytes have shown that metabolites like MEHP can enhance lipid uptake and accumulation in a dose-dependent manner and upregulate genes involved in lipid biosynthesis. nih.gov

Exposure to DEHP has been shown to disrupt the lipid metabolism of the brain in animal models. nih.gov

The following table summarizes research findings on the effects of various phthalates on lipid metabolism, indicating potential mechanisms that may be relevant for this compound.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the environmental degradation and biogeochemical fate of the specific chemical compound “this compound” that adheres to the provided outline.

The existing body of research on phthalate degradation focuses overwhelmingly on the parent compounds, phthalate diesters (such as DEHP, DBP, and DEP), and their primary monoester metabolites (like MEHP and MBP), followed by the mineralization of phthalic acid. d-nb.infonih.govnih.gov There is a significant lack of specific studies investigating the microbial and abiotic degradation pathways, key enzymes, and biotransformation of this compound.

Consequently, providing scientifically accurate and detailed content for each specified subsection (7.1.1 through 7.2) for this particular compound is not feasible. Generalizing from the degradation pathways of other phthalates would not meet the strict requirement to focus solely on this compound and would be scientifically speculative.

Environmental Degradation and Biogeochemical Fate

Abiotic Degradation Processes

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For phthalate (B1215562) monoesters, this process would involve the breaking of the ester bond to form phthalic acid and the corresponding alcohol.

Research on the hydrolysis of aryl hydrogen phthalates, which are also phthalate monoesters, indicates that the reaction mechanism can involve the formation of phthalic anhydride (B1165640) as an intermediate, which is then hydrolyzed to phthalic acid. nih.gov The kinetics of this hydrolysis are influenced by pH, with the neighboring carboxylic acid group potentially catalyzing the reaction, particularly when it is in its ionized carboxylate form. nih.govsemanticscholar.org The rate of hydrolysis for phthalate esters is generally slow under typical environmental conditions. researchgate.net

Table 1: Factors Influencing the Hydrolysis of Phthalate Monoesters (Inferred)

| Factor | Influence on Hydrolysis Rate | Reference |

| pH | Can be acid- or base-catalyzed. The rate is generally higher at alkaline pH. | researchgate.net |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. | researchgate.net |

| Catalysts | The presence of certain chemical catalysts can accelerate hydrolysis. | researchgate.net |

| Intramolecular Catalysis | The neighboring carboxyl group can catalyze the hydrolysis of the ester bond. | nih.govrsc.org |

Photolytic Degradation (UV Light)

Photolytic degradation, or photolysis, is the breakdown of compounds by photons, particularly from ultraviolet (UV) radiation from sunlight. While specific studies on the photolysis of Mono(carboxymethyl) Phthalate are not available, research on other phthalate esters indicates that this is a potential degradation pathway. nih.gov

For related phthalate diesters, UV irradiation can lead to the degradation of the compounds. nih.gov The process can involve the attack of hydroxyl radicals on the aromatic ring and the carbon side chains. nih.gov In the absence of a photocatalyst, the degradation of some phthalate esters by UV light alone has been found to be less efficient than photocatalytic processes. nih.gov The degradation pathways under UV light for some phthalates have been shown to produce o-hydroxybenzoates. nih.gov

Photocatalytic Degradation (e.g., TiO2-Enhanced)

Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), and a light source (like UV light) to generate highly reactive hydroxyl radicals that can break down organic pollutants. d-nb.info

Studies on various phthalate diesters have demonstrated the effectiveness of TiO2-enhanced photocatalysis for their degradation. nih.govfrontiersin.org The UV/TiO2 system has been shown to have a strong degradation ability for compounds like dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP). nih.gov The degradation mechanism in these systems involves the hydroxyl radicals attacking both the aromatic ring and the aliphatic side chains, leading to hydroxylated compounds and ring-opening byproducts. nih.gov While this process is effective for diesters, specific data on the TiO2-enhanced photocatalytic degradation of this compound is lacking.

Environmental Persistence and Degradation Rates

The environmental persistence of a chemical is determined by how long it remains in the environment before being broken down. This is influenced by the rates of various degradation processes.

Comparative Analysis of Abiotic vs. Biotic Degradation Kinetics

In general, the abiotic degradation of phthalate esters through processes like hydrolysis and photolysis is considered to be very slow in the environment. d-nb.info For instance, the aqueous photolysis half-life for dimethyl phthalate is estimated to be about 3 years. d-nb.info

Conversely, biotic degradation (biodegradation) by microorganisms is considered the primary and more rapid pathway for the removal of phthalate esters from the environment. semanticscholar.orgnih.gov The initial step in the biodegradation of phthalate diesters is typically the hydrolysis of one of the ester bonds by microbial esterases to form a phthalate monoester. semanticscholar.org This monoester is then further degraded to phthalic acid and the corresponding alcohol. semanticscholar.org

While specific kinetic data for this compound is not available, studies on other monoalkyl phthalate esters in marine sediments have reported half-lives in the range of 18 to 35 hours, indicating relatively rapid biodegradation. researchgate.net This suggests that for phthalate monoesters in general, biotic degradation is likely to be a significantly faster process than abiotic degradation under most environmental conditions.

Table 2: General Comparison of Abiotic and Biotic Degradation of Phthalate Esters

| Degradation Process | General Rate in the Environment | Key Factors | Reference |

| Abiotic (Hydrolysis, Photolysis) | Slow | pH, temperature, light intensity | researchgate.netd-nb.info |

| Biotic (Biodegradation) | Generally Faster | Microbial population, temperature, oxygen levels | semanticscholar.orgnih.gov |

Research Gaps and Future Directions in Mono Carboxymethyl Phthalate Studies

Further Elucidation of Interspecies and Inter-individual Metabolic Variability

A significant area requiring further research is the detailed understanding of the metabolic pathways leading to the formation of Mono(carboxymethyl) Phthalate (B1215562) (MCMHP) and the variability in these pathways across different species and among individuals. While it is established that MCMHP is a secondary oxidative metabolite of Di(2-ethylhexyl) phthalate (DEHP), the specific enzymatic processes and their efficiencies can differ. nih.govnih.gov

Current research indicates that the metabolism of DEHP, and consequently the formation of its metabolites, exhibits notable inter-species and inter-individual differences. nih.gov For instance, studies comparing the metabolic capacity of DEHP between human and mouse livers have shown variations in the activities of key enzymes like lipase (B570770), UDP-glucuronosyltransferase (UGT), alcohol dehydrogenase (ADH), and aldehyde dehydrogenase (ALDH). nih.govnih.gov Such enzymatic differences can significantly influence the profile of excreted metabolites, including the proportion of MCMHP.

Furthermore, within the human population, there is substantial inter-individual variability in the metabolism of DEHP, which can be even greater than the differences observed between species. nih.gov This variability can be attributed to a range of intrinsic factors such as genetics, age, and sex, as well as extrinsic factors like diet and co-exposure to other chemicals. nih.gov However, specific studies that quantify the impact of these factors directly on MCMHP formation are limited. Future research should aim to:

Conduct comparative in vivo and in vitro studies across a wider range of species to map the specific metabolic routes to MCMHP.

Identify the specific cytochrome P450 (CYP) isoforms and other enzymes responsible for the oxidation of DEHP metabolites leading to MCMHP.

Utilize genomic and metabolomic approaches to identify genetic polymorphisms and other biomarkers that can predict an individual's metabolic profile for DEHP and their propensity to form MCMHP.

Table 1: Key Enzymes Involved in DEHP Metabolism

| Enzyme Family | Role in DEHP Metabolism | Species/Individual Variability |

| Lipases | Hydrolysis of DEHP to Mono(2-ethylhexyl) phthalate (MEHP) | Significant inter-species differences in activity have been observed. nih.gov |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation of MEHP for excretion | Inter-individual variability in UGT activity is considerable. nih.gov |